N1-(2-(diethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
The compound appears to contain several functional groups, including an oxalamide group, a thieno[3,4-c]pyrazole group, and a diethylaminoethyl group. These groups could confer various properties to the compound, such as reactivity, polarity, and potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the diethylaminoethyl group could potentially be introduced through a reaction with diethylamine.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the oxalamide and pyrazole groups could potentially result in a planar structure, while the diethylaminoethyl group could add some three-dimensionality .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxalamide group could potentially undergo hydrolysis, while the pyrazole group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the diethylaminoethyl group could make the compound basic, while the oxalamide group could confer hydrogen-bonding capabilities .Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound were a drug, its mechanism of action could involve interaction with specific proteins or enzymes.
Safety and Hazards
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-4-24(5-2)11-10-21-19(26)20(27)22-18-16-12-29-13-17(16)23-25(18)14-6-8-15(28-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESIMJXJNOCCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(diethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
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